molecular formula C13H17N3O5S B2721675 N-(2,2-diethoxyethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898431-55-5

N-(2,2-diethoxyethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2721675
M. Wt: 327.36
InChI Key: WSRBFKPCONGQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . These methods often involve the cyclization of certain precursors with dielectrophilic building blocks .


Molecular Structure Analysis

Pyrimidines have a six-membered ring structure with two nitrogen atoms. The specific structure of your molecule would depend on the positions and nature of its substituents .


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions, often involving the nitrogen atoms or any functional groups attached to the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific pyrimidine derivative would depend on its exact structure. Pyrimidine itself is a colorless compound and a crystalline solid .

Scientific Research Applications

Synthesis and Biological Properties

  • The preparation and study of thiazolo[3,2-a]pyrimidines and their derivatives have demonstrated diverse medicinal properties, including applications in allergy medication and antimicrobial studies. These compounds are synthesized through specific reactions, highlighting their significance in the development of new therapeutic agents (Reza Moradivalikboni, Z. Heidarnezhad, & R. Rahmanov, 2014).

Antimicrobial Activity

  • N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides were synthesized and some showed significant antimicrobial activity. This highlights their potential use in combating microbial infections (V. L. Gein et al., 2015).

Structural and Supramolecular Insights

  • Research on the structural modifications leading to changes in supramolecular aggregation of thiazolo[3,2-a]pyrimidines provided insights into their conformational features. By varying substituents, significant differences in intermolecular interaction patterns were observed, which is crucial for understanding the chemical and physical properties of these compounds (H. Nagarajaiah & N. Begum, 2014).

Synthesis Techniques

  • Innovative synthesis methods for thiazolo[3,2-a]pyrimidines and related heterocyclic systems have been developed. These methods allow for the creation of new compounds with potential applications in various fields, including pharmaceuticals and materials science (S. Sherif et al., 1993).

Anti-inflammatory Applications

  • The synthesis and evaluation of new thiazolo[3,2-a]pyrimidines have shown promising anti-inflammatory activity. Such compounds could be important for the development of new anti-inflammatory drugs, further emphasizing the versatility of thiazolo[3,2-a]pyrimidine derivatives in medicinal chemistry (B. Tozkoparan et al., 1998).

Future Directions

Pyrimidines and their derivatives continue to be an area of active research due to their wide range of pharmacological effects. Future research may focus on developing new pyrimidine derivatives with enhanced activities and minimal toxicity .

properties

IUPAC Name

N-(2,2-diethoxyethyl)-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5S/c1-3-20-8(21-4-2)7-14-10(17)9-11(18)15-13-16(12(9)19)5-6-22-13/h5-6,8,18H,3-4,7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRBFKPCONGQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C1=C(N=C2N(C1=O)C=CS2)O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-diethoxyethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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